N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060260-96-9
VCID: VC11931597
InChI: InChI=1S/C20H20N2O4/c23-19(22-9-1-2-10-22)11-14-3-6-16(7-4-14)21-20(24)15-5-8-17-18(12-15)26-13-25-17/h3-8,12H,1-2,9-11,13H2,(H,21,24)
SMILES: C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

CAS No.: 1060260-96-9

Cat. No.: VC11931597

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide - 1060260-96-9

Specification

CAS No. 1060260-96-9
Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C20H20N2O4/c23-19(22-9-1-2-10-22)11-14-3-6-16(7-4-14)21-20(24)15-5-8-17-18(12-15)26-13-25-17/h3-8,12H,1-2,9-11,13H2,(H,21,24)
Standard InChI Key NPFAQDUFKIJJJS-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Canonical SMILES C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Introduction

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are often explored for their biological activity due to their structural similarity to bioactive molecules.

Molecular Formula and Weight

While exact data for this compound is unavailable, its molecular formula can be deduced as C20H20N2O4C_{20}H_{20}N_2O_4, with an estimated molecular weight of approximately 352.39 g/mol.

Pharmacological Interest

Compounds containing benzodioxole and pyrrolidine groups are often studied for their potential as:

  • Anti-inflammatory agents: Benzodioxole derivatives have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Anticancer agents: The amide bond and aromatic systems may interact with biological targets such as kinases or DNA.

  • CNS-active drugs: Pyrrolidine-containing compounds are known for modulating neurotransmitter systems.

Mechanism of Action

The compound’s activity may involve:

  • Hydrogen bonding via the carboxamide group.

  • Aromatic interactions through the benzodioxole ring.

  • Covalent or non-covalent binding facilitated by the ketone group.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the benzodioxole core: Using catechol derivatives and formaldehyde under acidic conditions.

  • Attachment of the carboxamide group: Through amide bond formation using an appropriate acid chloride or anhydride.

  • Introduction of the pyrrolidine moiety: Via reductive amination or alkylation with pyrrolidine derivatives.

  • Incorporation of the ketone functional group: Through oxidation or condensation reactions.

Analytical Characterization

To confirm the structure, standard analytical techniques would be employed:

Spectroscopy

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR for proton environments in the aromatic and aliphatic regions.

    • 13C^{13}C-NMR for carbonyl and aromatic carbons.

  • IR (Infrared Spectroscopy):

    • Peaks for amide (1650cm1\sim1650 \, \text{cm}^{-1}) and ketone (1700cm1\sim1700 \, \text{cm}^{-1}) groups.

Mass Spectrometry

To confirm molecular weight and fragmentation patterns.

X-ray Crystallography

For definitive structural elucidation if crystalline samples are available.

Hypothetical Data Table

PropertyValue
Molecular FormulaC20H20N2O4C_{20}H_{20}N_2O_4
Molecular Weight~352.39 g/mol
Melting Point~180–200°C (estimated)
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)~3–4 (estimated)

Research Outlook

Further studies are needed to:

  • Evaluate its pharmacological properties through in vitro and in vivo assays.

  • Optimize its structure for better potency and selectivity.

  • Investigate its toxicity profile to assess safety.

This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential biological activities.

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